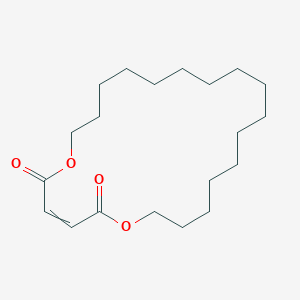
1,6-Dioxacyclodocos-3-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxacyclodocos-3-ene-2,5-dione: is an organic compound with a unique structure characterized by a 22-membered ring containing two oxygen atoms and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxacyclodocos-3-ene-2,5-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the cycloaddition.
Solvent: Dichloromethane or toluene are commonly used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes. The use of continuous flow reactors can improve efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dioxacyclodocos-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of saturated cyclic compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,6-Dioxacyclodocos-3-ene-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,6-Dioxacyclodocos-3-ene-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By forming covalent bonds with active sites.
Signal transduction: Modulating pathways by interacting with key signaling molecules.
Comparación Con Compuestos Similares
1,6-Dioxacyclodocos-3-ene-2,5-dione can be compared with other cyclic compounds such as:
1,6-Dioxecane-2,5-dione: A smaller ring structure with similar reactivity.
Cyclododecane derivatives: Larger ring structures with different physical properties.
The uniqueness of this compound lies in its 22-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cyclic compounds.
Propiedades
Número CAS |
133048-07-4 |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1,6-dioxacyclodocos-3-ene-2,5-dione |
InChI |
InChI=1S/C20H34O4/c21-19-15-16-20(22)24-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-23-19/h15-16H,1-14,17-18H2 |
Clave InChI |
BKNVUQVZINXMEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCOC(=O)C=CC(=O)OCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


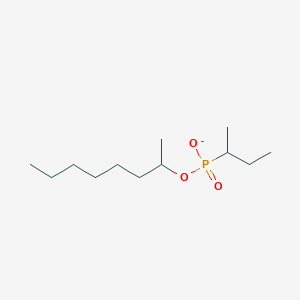
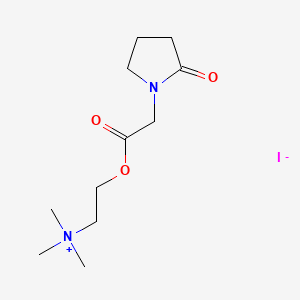

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
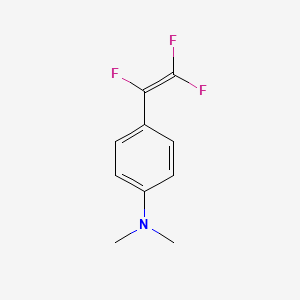
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
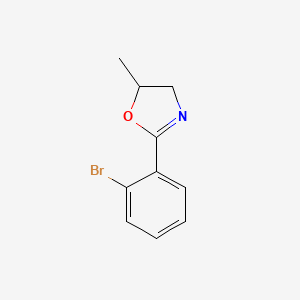

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
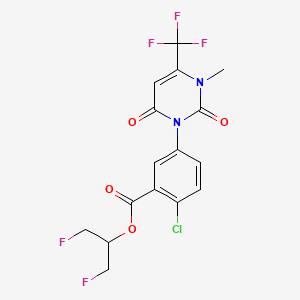
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
